molecular formula C18H18N2O2S B11034094 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11034094
M. Wt: 326.4 g/mol
InChI Key: REBXLCXXRHLCHK-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide is a complex organic compound featuring a benzazepine core structure. Benzazepines are a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound is notable for its unique structural features, including a hydroxy group and a sulfanyl linkage, which contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like NaI in acetone.

Major Products

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Reduced benzazepine derivatives.

    Substitution: Various substituted benzazepine derivatives.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the sulfanyl group can participate in thiol-disulfide exchange reactions, potentially affecting protein function . The benzazepine core may interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxy and sulfanyl groups in 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide makes it unique among benzazepine derivatives. These functional groups enhance its chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H18N2O2S/c21-17(19-14-7-2-1-3-8-14)12-23-16-11-10-13-6-4-5-9-15(13)20-18(16)22/h1-9,16H,10-12H2,(H,19,21)(H,20,22)

InChI Key

REBXLCXXRHLCHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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